molecular formula C9H8F2O2 B14016361 2-Ethyl-3,4-difluorobenzoic acid

2-Ethyl-3,4-difluorobenzoic acid

Cat. No.: B14016361
M. Wt: 186.15 g/mol
InChI Key: CTQAVAQOYFHDFV-UHFFFAOYSA-N
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Description

2-Ethyl-3,4-difluorobenzoic acid is a fluorinated benzoic acid derivative with the molecular formula C9H8F2O2. This compound is characterized by the presence of two fluorine atoms at the 3rd and 4th positions of the benzene ring, along with an ethyl group at the 2nd position. Fluorinated benzoic acids, including this compound, are known for their unique chemical properties and are widely used in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-3,4-difluorobenzoic acid can be achieved through several methods. One common approach involves the decarboxylation of 4,5-difluorophthalic anhydride or 4,5-difluorophthalic acid in the presence of copper catalysts. This reaction is typically conducted in N-methyl-2-pyrrolidone or dimethyl acetamide as solvents . Another method involves the oxidation of the corresponding toluene derivative .

Industrial Production Methods: Industrial production of this compound often employs large-scale decarboxylation processes using specialized reactors and optimized reaction conditions to ensure high yield and purity. The use of copper catalysts and appropriate solvents is crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions: 2-Ethyl-3,4-difluorobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 2-Ethyl-3,4-difluorobenzoic acid involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms enhance its binding affinity to certain enzymes and receptors, making it a potent inhibitor or activator in biochemical processes. The ethyl group at the 2nd position also contributes to its unique binding properties .

Comparison with Similar Compounds

Comparison: 2-Ethyl-3,4-difluorobenzoic acid is unique due to the presence of both an ethyl group and two fluorine atoms, which impart distinct chemical and physical properties. Compared to other fluorinated benzoic acids, it exhibits higher stability and reactivity, making it suitable for a broader range of applications in scientific research and industry .

Properties

Molecular Formula

C9H8F2O2

Molecular Weight

186.15 g/mol

IUPAC Name

2-ethyl-3,4-difluorobenzoic acid

InChI

InChI=1S/C9H8F2O2/c1-2-5-6(9(12)13)3-4-7(10)8(5)11/h3-4H,2H2,1H3,(H,12,13)

InChI Key

CTQAVAQOYFHDFV-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC(=C1F)F)C(=O)O

Origin of Product

United States

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